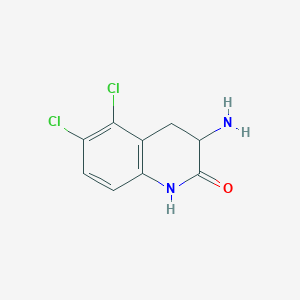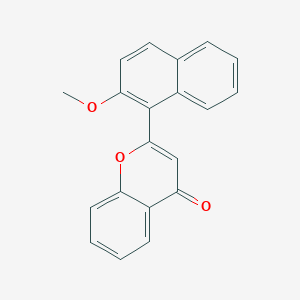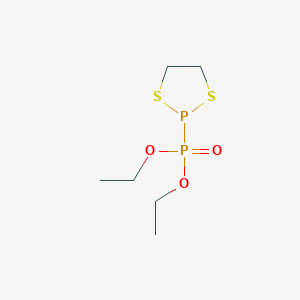
2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- typically involves multi-step organic reactions. A common route might include:
Halogenation: Introduction of chlorine atoms at the 5 and 6 positions of the quinolinone ring.
Amination: Introduction of an amino group at the 3 position.
Reduction: Reduction of the 3,4-double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the dihydro structure.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted quinolinones and dihydroquinolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without the amino and chloro substitutions.
3-Aminoquinolinone: Lacks the chloro substitutions.
5,6-Dichloroquinolinone: Lacks the amino and dihydro modifications.
Uniqueness
2(1H)-Quinolinone, 3-amino-5,6-dichloro-3,4-dihydro- is unique due to its specific substitution pattern and dihydro structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
61548-58-1 |
|---|---|
Molecular Formula |
C9H8Cl2N2O |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
3-amino-5,6-dichloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-5-1-2-7-4(8(5)11)3-6(12)9(14)13-7/h1-2,6H,3,12H2,(H,13,14) |
InChI Key |
FUUXXJOJMLNBCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)



![(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14569966.png)


![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)

